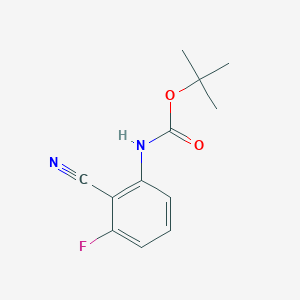

tert-Butyl (2-cyano-3-fluorophenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-cyano-3-fluorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c1-12(2,3)17-11(16)15-10-6-4-5-9(13)8(10)7-14/h4-6H,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZIIFNBWLCXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656197 | |

| Record name | tert-Butyl (2-cyano-3-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153762-99-2 | |

| Record name | tert-Butyl (2-cyano-3-fluorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-cyano-3-fluoroaniline or related substituted anilines are typically used as starting materials.

- The amino group on the aromatic ring is protected by reacting with di-tert-butyl dicarbonate to yield the tert-butyl carbamate derivative.

General Reaction Conditions

- The reaction is commonly carried out in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH2Cl2).

- A base such as triethylamine or sodium bicarbonate is used to neutralize the acid formed during the reaction.

- The reaction temperature is generally maintained at 0°C to room temperature to control the reaction rate and minimize side reactions.

- Reaction times vary but typically range from 1 to 24 hours depending on scale and conditions.

Example Synthetic Procedure

An example synthesis (adapted from related carbamate synthesis literature) is as follows:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Dissolve 2-cyano-3-fluoroaniline in THF or CH2Cl2 | Starting solution |

| 2 | Add triethylamine (1.1 eq) as base | Neutralizes HCl formed |

| 3 | Slowly add di-tert-butyl dicarbonate (1.1 eq) at 0°C | Formation of tert-butyl carbamate group |

| 4 | Stir at room temperature for 12-24 h | Complete conversion to carbamate |

| 5 | Workup: extract with organic solvents, wash, dry | Isolate crude product |

| 6 | Purify by recrystallization or chromatography | Obtain pure tert-Butyl (2-cyano-3-fluorophenyl)carbamate |

Alternative Approaches

- Protection of amines using Boc anhydride or Boc chloride can also be employed.

- In some cases, the nitrile group is introduced prior to Boc protection, ensuring the cyano functionality remains intact.

- Literature reports (e.g., synthesis of related Boc-protected nitriles) indicate that the Boc protection step is high yielding and mild, preserving sensitive substituents like fluorine and cyano groups.

Research Findings and Yields

- Yields for the Boc protection step in similar aromatic amines typically range from 85% to 98% .

- The reaction is generally clean with minimal side products, as confirmed by NMR and mass spectrometry.

- Characterization data for tert-butyl carbamates include:

- [^1H NMR](pplx://action/followup) : tert-butyl group singlet around 1.4–1.5 ppm (9H).

- [^13C NMR](pplx://action/followup) : characteristic carbamate carbonyl carbon around 155 ppm.

- Mass Spectrometry : molecular ion peak consistent with C12H13FN2O2 (molecular weight ~236.24 g/mol).

Summary Table of Preparation Parameters

| Parameter | Typical Condition/Value |

|---|---|

| Starting amine | 2-cyano-3-fluoroaniline |

| Carbamate source | Di-tert-butyl dicarbonate (Boc2O) |

| Solvent | THF, dichloromethane |

| Base | Triethylamine, NaHCO3 |

| Temperature | 0°C to room temperature |

| Reaction time | 12–24 hours |

| Yield | 85–98% |

| Purification | Recrystallization or silica gel chromatography |

| Analytical confirmation | NMR, MS, melting point |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-cyano-3-fluorophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano or fluorophenyl groups are replaced by other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. Reaction conditions typically involve solvents like acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine may yield a substituted carbamate.

Hydrolysis: The major products are the corresponding amine (2-cyano-3-fluoroaniline) and carbon dioxide.

Scientific Research Applications

tert-Butyl (2-cyano-3-fluorophenyl)carbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl (2-cyano-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by forming covalent bonds with active site residues. The cyano group and fluorophenyl moiety contribute to its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent-Driven Reactivity and Physicochemical Properties

tert-Butyl (3-hydroxy-4-methylphenyl)carbamate ()

- Structure : Contains a hydroxyl (-OH) and methyl (-CH₃) group instead of -CN and -F.

- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound. The methyl group provides steric bulk but lacks the electron-withdrawing effects of -CN/-F.

- Applications : Likely used in intermediates requiring hydrophilic motifs, contrasting with the target compound’s preference for electrophilic reactions .

tert-Butyl (3-methyl-2-nitrophenyl)carbamate ()

- Structure: Features a nitro (-NO₂) group at the 2-position and -CH₃ at the 3-position.

- Properties: The strong electron-withdrawing -NO₂ group increases reactivity in aromatic substitution reactions compared to the target compound’s -CN/-F. However, -NO₂ may reduce metabolic stability in drug candidates.

- Applications : Useful in explosives or dyes, whereas the target compound’s -CN/-F suits pharmaceutical intermediates .

tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-5-hydroxytetrahydro-2H-pyran-3-yl)carbamate ()

Fluorinated Analogues in Medicinal Chemistry

Example from Patent Literature ()

- Structure : A fluorinated chromen-pyrazolo-pyrimidine derivative with a Boc-protected amine.

- Properties : The fluorine atoms improve metabolic stability and binding affinity to hydrophobic targets. The Boc group aids in stepwise synthesis.

- Applications : Anticancer or kinase inhibitors, highlighting the role of fluorinated carbamates in drug development .

tert-Butyl (3-amino-2,6-difluorophenyl)carbamate ()

- Structure: Amino (-NH₂) and two fluorine substituents.

- Properties: The amino group enables conjugation or hydrogen bonding, while fluorines enhance electronegativity. This contrasts with the target compound’s -CN, which may limit hydrogen bonding.

- Applications: Potential precursor for PET radiotracers or bioactive molecules .

Stability and Hazard Profiles

- Safety Data (): Most Boc-protected carbamates, including (R)-tert-Butyl derivatives, are labeled as low hazard for laboratory use. No significant reactivity risks are reported, though handling precautions (e.g., gloves, ventilation) are advised .

Biological Activity

tert-Butyl (2-cyano-3-fluorophenyl)carbamate is a compound notable for its potential biological activities, particularly as an enzyme inhibitor. This article explores its chemical properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H13FN2O2

- Molecular Weight : 236.24 g/mol

- Appearance : Light yellow solid, soluble in organic solvents like dichloromethane.

The compound contains a tert-butyl group, a cyano group, and a fluorophenyl moiety, which contribute to its unique reactivity and biological interactions. Its structure allows for significant interactions with biological targets, particularly enzymes.

The biological activity of this compound is primarily linked to its role as an enzyme inhibitor . The mechanism involves:

- Covalent Bond Formation : The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of enzymatic activity.

- Modulation of Signaling Pathways : This interaction can influence various biochemical pathways, making it a valuable tool in studying enzyme mechanisms and biological processes.

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory effects on specific enzymes. For instance:

- Inhibition Kinetics : Studies have shown that the compound can alter enzyme kinetics by binding to active sites, which provides insights into its therapeutic potential.

Case Studies

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl N-(2-cyano-5-fluorophenyl)carbamate | Contains a cyano group and fluorophenyl moiety | Enzyme inhibitor with significant effects |

| tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate | Bromo and chloro substituents | Moderate enzyme inhibition |

| tert-Butyl (3-formylphenyl)carbamate | Features an aldehyde functional group | Variable activity depending on structure |

This table illustrates the structural diversity among related compounds and their corresponding biological activities. The unique combination of the cyano and fluorophenyl groups in this compound enhances its reactivity compared to others.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.